1-Dodecyl-2,2'-bipyridin-1-ium dibromide
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Overview
Description
1-Dodecyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. It is characterized by the presence of a dodecyl chain attached to the nitrogen atom of the bipyridine ring, resulting in a cationic surfactant. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and in the formation of micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a dodecyl halide, such as dodecyl bromide. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
2,2’-bipyridine+dodecyl bromide→1-Dodecyl-2,2’-bipyridin-1-ium dibromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridine ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivative.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Dodecyl-2,2’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a drug carrier.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide is primarily based on its amphiphilic nature. The dodecyl chain interacts with hydrophobic environments, while the bipyridine ring can engage in π-π interactions and coordinate with metal ions. This dual functionality allows the compound to form micelles, encapsulate hydrophobic molecules, and interact with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without the dodecyl chain, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): A well-known herbicide with a similar bipyridine structure but different functional groups.
Uniqueness
1-Dodecyl-2,2’-bipyridin-1-ium dibromide is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactants or micelle formation, distinguishing it from other bipyridine derivatives that lack such functionality.
Properties
CAS No. |
101021-33-4 |
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Molecular Formula |
C22H34Br2N2 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
1-dodecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-14-19-24-20-15-12-17-22(24)21-16-11-13-18-23-21;;/h11-13,15-18,20H,2-10,14,19H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
FRALTIYMMOYQOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origin of Product |
United States |
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